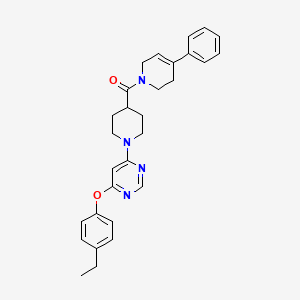
(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C29H32N4O2 and its molecular weight is 468.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone , identified by its CAS number 1251672-64-6 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H32N4O2 with a molecular weight of 408.5 g/mol . The structure features a piperidine ring, a pyrimidine moiety, and a dihydropyridine component, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1251672-64-6 |
| Molecular Formula | C24H32N4O2 |
| Molecular Weight | 408.5 g/mol |
The compound exhibits activity as an inhibitor of various biological targets, particularly in the context of cancer therapy and neurological disorders. It has been shown to interact with metabotropic glutamate receptors (mGluRs) , specifically as a negative allosteric modulator (NAM) for mGluR7, which is implicated in pain modulation and anxiety disorders .
Antitumor Effects
In preclinical studies, derivatives similar to this compound have demonstrated significant antitumor effects. For instance, compounds with similar structural motifs have been reported to inhibit RET kinase activity, which is crucial in several cancers. In one study, a related benzamide derivative showed moderate to high potency in ELISA-based kinase assays .
Study 1: Anticancer Activity
A study published in Cancer Research explored the efficacy of compounds structurally related to our target compound. Researchers synthesized several derivatives and tested their effects on cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting that the incorporation of the pyrimidine and piperidine rings is beneficial for activity against malignancies .
Study 2: Neurological Applications
Another research project focused on the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The findings revealed that these compounds could potentially reduce neuronal apoptosis through modulation of glutamate signaling pathways .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known inhibitors in similar classes:
Propriétés
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2/c1-2-22-8-10-26(11-9-22)35-28-20-27(30-21-31-28)32-16-14-25(15-17-32)29(34)33-18-12-24(13-19-33)23-6-4-3-5-7-23/h3-12,20-21,25H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHXKSYTQFJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














